S-Pyridin-2-yl 12-hydroxydodecanethioate
Description
S-Pyridin-2-yl 12-hydroxydodecanethioate is a thioester derivative characterized by a pyridin-2-yl group linked via a sulfur atom to a 12-hydroxydodecanoyl chain. This structure combines the aromaticity and electron-deficient nature of pyridine with the amphiphilic properties of a long-chain hydroxy-substituted thioester. The hydroxyl group at the 12th carbon introduces polarity, which may influence solubility and biological interactions, while the thioester moiety offers distinct reactivity compared to traditional esters .
Properties
CAS No. |
53379-04-7 |
|---|---|
Molecular Formula |
C17H27NO2S |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
S-pyridin-2-yl 12-hydroxydodecanethioate |
InChI |
InChI=1S/C17H27NO2S/c19-15-11-7-5-3-1-2-4-6-8-13-17(20)21-16-12-9-10-14-18-16/h9-10,12,14,19H,1-8,11,13,15H2 |
InChI Key |
LTUYGXBUMWTLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 12-hydroxydodecanethioate typically involves the reaction of 2-mercaptopyridine with a dodecanoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is cooled to maintain a low temperature, and the reaction proceeds with the gradual addition of the dodecanoyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: S-Pyridin-2-yl 12-hydroxydodecanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
S-Pyridin-2-yl 12-hydroxydodecanethioate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 12-hydroxydodecanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences between S-Pyridin-2-yl 12-hydroxydodecanethioate and related compounds from the provided evidence:
Key Observations:
- Heterocycles: The pyridine ring in the target compound is aromatic and electron-deficient, contrasting with the saturated piperidine in Ethyl 2-(piperidin-4-yl)acetate and the oxygen-containing furan in Ranitidine derivatives.
- Ester vs. Thioester: Thioesters (as in the target compound) exhibit higher reactivity than esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) due to weaker C-S bond strength, making them more susceptible to nucleophilic attack .
Physicochemical and Pharmacokinetic Properties
The table below compares inferred or literature-based properties:
Discussion:
- Lipophilicity: The target compound’s long alkyl chain suggests higher Log P than Ethyl 2-(piperidin-4-yl)acetate, but the hydroxyl group may mitigate this, enhancing solubility in polar solvents .
- Biological Permeability: Unlike Ethyl 2-(piperidin-4-yl)acetate (which shows moderate blood-brain barrier permeability), the target’s large size and polar hydroxyl group likely limit membrane diffusion.
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